molecular formula C8H16Cl2N4 B13469589 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2866307-11-9

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B13469589
CAS No.: 2866307-11-9
M. Wt: 239.14 g/mol
InChI Key: JPPAGFWEXGNWRR-UHFFFAOYSA-N
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Description

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound with potential therapeutic applications. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be achieved through “Click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include aqueous medium and mild temperatures, making it an efficient and environmentally friendly process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor, particularly for carbonic anhydrase-II, which is involved in various physiological processes.

    Medicine: It may have therapeutic applications due to its biological activity, including potential use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting physiological processes that depend on this enzyme . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride: This compound has a similar structure but contains an imidazole ring instead of a triazole ring.

    1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar triazole ring but with a different functional group (carbaldehyde) attached. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.

Properties

CAS No.

2866307-11-9

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)triazol-4-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c9-4-3-8-6-12(11-10-8)5-7-1-2-7;;/h6-7H,1-5,9H2;2*1H

InChI Key

JPPAGFWEXGNWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(N=N2)CCN.Cl.Cl

Origin of Product

United States

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